molecular formula C39H37NO7 B341030 1-{[1,1'-BIPHENYL]-4-YL}-1-OXOHEXAN-2-YL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE

1-{[1,1'-BIPHENYL]-4-YL}-1-OXOHEXAN-2-YL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE

Cat. No.: B341030
M. Wt: 631.7 g/mol
InChI Key: NWANNQYGGVDRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate is a complex organic compound with a molecular formula of C26H29NO6 and a molar mass of 451.51156 g/mol . This compound is known for its unique structural properties, which include a biphenyl group, a dioxoisoindoline moiety, and pentyloxycarbonyl substituents. These features make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate involves multiple steps, typically starting with the preparation of the biphenyl and isoindoline intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-([1,1’-Biphenyl]-4-ylcarbonyl)pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of

Properties

Molecular Formula

C39H37NO7

Molecular Weight

631.7 g/mol

IUPAC Name

[1-oxo-1-(4-phenylphenyl)hexan-2-yl] 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C39H37NO7/c1-3-5-10-24-46-38(44)29-18-21-31(22-19-29)40-36(42)32-23-20-30(25-33(32)37(40)43)39(45)47-34(13-6-4-2)35(41)28-16-14-27(15-17-28)26-11-8-7-9-12-26/h7-9,11-12,14-23,25,34H,3-6,10,13,24H2,1-2H3

InChI Key

NWANNQYGGVDRAM-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(CCCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(CCCC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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